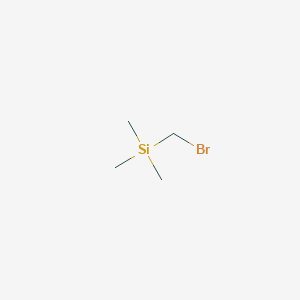

(Bromomethyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAUYCZBWABOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066344 | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18243-41-9 | |

| Record name | (Bromomethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18243-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Bromomethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (bromomethyl)trimethylsilane, a versatile reagent in organic chemistry. The document details the most common synthetic methodologies, purification protocols, and analytical characterization techniques. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using process diagrams.

Introduction

This compound, with the chemical formula (CH₃)₃SiCH₂Br, is a valuable organosilicon compound utilized in a variety of organic transformations. Its utility stems from its ability to introduce the trimethylsilylmethyl group, which can serve as a stable carbanion equivalent after metallation. This reagent is instrumental in olefination reactions, the synthesis of silyl enol ethers, and as a precursor to other organosilane reagents. This guide outlines the primary synthetic routes and purification strategies to obtain high-purity this compound for research and development applications.

Synthesis of this compound

Two principal synthetic strategies are commonly employed for the preparation of this compound: the Finkelstein halogen exchange reaction and the bromination of tetramethylsilane.

Finkelstein Reaction of (Chloromethyl)trimethylsilane

This method involves the nucleophilic substitution of the chloride in (chloromethyl)trimethylsilane with a bromide ion, typically from a lithium or sodium bromide salt. The reaction is generally carried out in a polar aprotic solvent, such as acetone or acetonitrile, to facilitate the dissolution of the bromide salt and promote the SN2 reaction mechanism.

Experimental Protocol:

A detailed experimental protocol for the Finkelstein reaction is as follows:

-

To a stirred solution of (chloromethyl)trimethylsilane in anhydrous acetone, add a stoichiometric excess of anhydrous lithium bromide.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated lithium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the acetone.

-

The resulting residue is partitioned between a nonpolar organic solvent (e.g., diethyl ether or pentane) and water.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed by rotary evaporation to yield the crude this compound.

Logical Workflow for Finkelstein Reaction:

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Bromination of Tetramethylsilane

This approach involves the direct bromination of tetramethylsilane ((CH₃)₄Si). This reaction can be initiated either by free-radical initiators or by photochemical means.

In this method, a brominating agent, such as N-bromosuccinimide (NBS), is used in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions.

Experimental Protocol:

-

A mixture of tetramethylsilane, N-bromosuccinimide, and a catalytic amount of a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) is prepared.

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction is irradiated with a UV lamp or a high-wattage incandescent lamp to initiate the radical chain reaction.

-

The progress of the reaction is monitored by GC to determine the consumption of the starting material and the formation of the product.

-

After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent and the solvent is removed by distillation.

Direct photobromination involves the reaction of tetramethylsilane with elemental bromine under photochemical conditions.

Experimental Protocol:

-

A solution of tetramethylsilane in a suitable inert solvent is placed in a photochemical reactor.

-

Elemental bromine is added to the solution.

-

The mixture is irradiated with a UV lamp of an appropriate wavelength while maintaining a controlled temperature.

-

The reaction is monitored by observing the disappearance of the bromine color and by GC analysis.

-

Upon completion, the reaction mixture is worked up as described in the free-radical bromination protocol to remove excess bromine and byproducts.

Logical Workflow for Bromination of Tetramethylsilane:

Caption: General workflow for the synthesis of this compound via bromination of tetramethylsilane.

Purification

The primary method for the purification of this compound is fractional distillation. Due to its relatively low boiling point, distillation under atmospheric pressure is feasible. However, to minimize thermal decomposition, vacuum distillation is often preferred.

Experimental Protocol for Fractional Distillation:

-

The crude this compound is charged into a round-bottom flask equipped with a magnetic stirrer or boiling chips.

-

A fractional distillation column (e.g., a Vigreux or packed column) is attached to the flask.

-

The distillation apparatus is assembled with a condenser, a collection flask, and a thermometer to monitor the vapor temperature.

-

For vacuum distillation, the apparatus is connected to a vacuum pump, and the pressure is carefully reduced to the desired level.

-

The flask is heated gently and evenly using a heating mantle or an oil bath.

-

The fraction distilling at the correct boiling point for the given pressure is collected. It is important to discard the forerun, which may contain lower-boiling impurities.

-

The purity of the collected fractions should be assessed by GC analysis.

Purification Workflow:

Caption: Workflow for the purification of this compound by fractional distillation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 18243-41-9 |

| Molecular Formula | C₄H₁₁BrSi |

| Molecular Weight | 167.12 g/mol |

| Boiling Point | 115.5 °C at 742 mmHg[1] |

| Density | 1.17 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.444[1] |

Table 2: Synthesis and Purification Data

| Synthesis Method | Typical Yield | Typical Purity | Purification Method |

| Finkelstein Reaction | Moderate to High | >95% | Fractional Distillation |

| Free-Radical Bromination | Variable | >90% | Fractional Distillation |

| Photobromination | Variable | >90% | Fractional Distillation |

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹H NMR: The proton NMR spectrum of this compound is characterized by two singlets. A singlet at approximately 0.1-0.3 ppm corresponds to the nine equivalent protons of the trimethylsilyl group, and a singlet at around 2.5-2.7 ppm corresponds to the two protons of the bromomethyl group.

-

¹³C NMR: The carbon NMR spectrum shows two signals. One signal for the methyl carbons of the trimethylsilyl group appears at a low field (around -2 to 0 ppm), and the signal for the bromomethyl carbon appears at a higher field (around 10-15 ppm).

-

GC-MS: Gas chromatography can be used to assess the purity of the compound and to identify any byproducts from the synthesis. The mass spectrum will show the characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

This technical guide provides a solid foundation for the synthesis and purification of this compound. Researchers and professionals in drug development can utilize this information to produce high-quality material for their synthetic needs. It is crucial to handle this reagent with appropriate safety precautions due to its lachrymatory and irritant nature.

References

An In-depth Technical Guide to (Bromomethyl)trimethylsilane

(Bromomethyl)trimethylsilane , with the CAS number 18243-41-9, is a versatile organosilicon compound widely utilized in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid.[1] It is characterized by the presence of a bromomethyl group attached to a trimethylsilyl moiety, making it a valuable reagent for introducing the trimethylsilylmethyl group in various chemical transformations.[1] The key quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₁₁BrSi |

| Molecular Weight | 167.12 g/mol |

| Density | 1.17 g/mL at 25 °C (lit.) |

| Boiling Point | 115.5 °C at 742 mmHg (lit.) |

| Refractive Index | n20/D 1.444 (lit.) |

| Flash Point | 16 °C (60.8 °F) - closed cup |

| Solubility | Soluble in organic solvents such as ether and benzene; insoluble in water.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

-

IR spectra are available, typically recorded from a liquid film.[1]

-

-

Mass Spectrometry (MS) :

-

Mass spectral data is also available for the characterization of this compound.[1]

-

Reactivity and Applications

This compound is a key reagent in organic chemistry, primarily utilized for:

-

Introduction of the Trimethylsilylmethyl Group : It serves as a precursor for introducing the (trimethylsilyl)methyl moiety into various organic molecules through nucleophilic substitution reactions, where the bromine atom is displaced.[1]

-

Synthesis of Organosilicon Compounds : It is a fundamental building block in silicon chemistry for the synthesis of more complex organosilicon compounds.[1]

-

Protecting Group Chemistry : The trimethylsilyl group can be used as a protecting group for functional groups like hydroxyls.[1][5]

The general reactivity of this compound is depicted in the following workflow:

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements : H225 (Highly flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage).[6]

-

Precautionary Statements : It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources (P210).[1][6] Use in a well-ventilated area is necessary.[7] Handlers must wear protective gloves, clothing, eye protection, and face protection (P280).[6] In case of skin or eye contact, immediate and thorough rinsing is required.[6]

-

Storage : Store in a cool, well-ventilated place in a tightly closed container.[6] It is also noted to be moisture-sensitive.[5][7]

Experimental Methodologies

The determination of the physicochemical properties of this compound follows standard laboratory protocols.

-

Boiling Point Determination : The boiling point is typically determined by distillation at a specific pressure. The observed temperature at which the liquid boils and condenses is recorded as the boiling point.

-

Density Measurement : Density is measured using a pycnometer or a density meter at a specified temperature, usually 25 °C. It is calculated as the mass of the substance divided by its volume.

-

Refractive Index Measurement : The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid. This is a characteristic property that is also indicative of purity.

-

Spectroscopic Analysis :

-

NMR : A sample is dissolved in a deuterated solvent, and the spectrum is recorded on an NMR spectrometer. Chemical shifts, coupling constants, and integration values provide information about the molecular structure.

-

IR : A thin film of the liquid is placed between salt plates, and the IR spectrum is recorded to identify functional groups based on their vibrational frequencies.

-

MS : The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(18243-41-9) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Buy this compound | 18243-41-9 [smolecule.com]

- 6. This compound | 18243-41-9 | TCI AMERICA [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The α-Silicon Effect in Nucleophilic Substitution: A Technical Guide to the Mechanism of (Bromomethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)trimethylsilane is a versatile reagent in organic synthesis, notable for its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the "α-silicon effect," a phenomenon involving the stabilization of the transition state by the adjacent trimethylsilyl group. This technical guide provides an in-depth analysis of the mechanism of action of this compound in nucleophilic substitution reactions. It covers the underlying principles of the α-silicon effect, the kinetic and stereochemical aspects of the reaction, and detailed experimental protocols for related syntheses. Quantitative data from various studies are presented to illustrate the magnitude of this effect, and reaction pathways are visualized to provide a clear understanding of the molecular interactions at play.

Introduction

Nucleophilic substitution is a cornerstone of organic chemistry, enabling the formation of a wide array of chemical bonds. The reactivity of the electrophilic substrate is a key determinant of the reaction's efficiency and outcome. This compound, (CH₃)₃SiCH₂Br, exhibits significantly greater reactivity towards nucleophiles compared to its carbon analogue, neopentyl bromide, ((CH₃)₃CCH₂Br). This enhanced reactivity is a manifestation of the α-silicon effect, which stems from the ability of the silicon atom to stabilize a developing positive charge on the α-carbon during the transition state of the substitution reaction. Understanding the nuances of this mechanism is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

The Mechanism of Action: The α-Silicon Effect

The nucleophilic substitution of this compound typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The central feature governing its reactivity is the stabilization of the transition state by the α-trimethylsilyl group.

Transition State Stabilization

In a typical Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. The α-silicon atom stabilizes this transition state through hyperconjugation. The σ-electrons of the C-Si bond can overlap with the developing p-orbital on the α-carbon, delocalizing the partial positive charge and thus lowering the activation energy of the reaction.

dot

Caption: Sₙ2 reaction pathway of this compound.

Stereochemistry

Consistent with the Sₙ2 mechanism, nucleophilic substitution at the methylene carbon of this compound proceeds with inversion of configuration. If a chiral variant of the substrate were used, the product would exhibit the opposite stereochemistry.

Quantitative Data on Reactivity

While specific kinetic data for the nucleophilic substitution of this compound is not extensively tabulated in readily available literature, the magnitude of the α-silicon effect can be inferred from comparative reactivity studies with analogous compounds. The following table summarizes relative rate data for the reaction of various alkyl halides with sodium iodide in acetone, a classic Sₙ2 reaction. The significantly higher relative rate for the α-silyl substrate highlights the accelerating effect of the silicon atom.

| Substrate | Relative Rate (vs. n-butyl bromide) |

| n-Butyl bromide | 1 |

| sec-Butyl bromide | 0.02 |

| Neopentyl bromide | 0.00001 |

| This compound | ~60 |

Note: The relative rate for this compound is an approximation based on qualitative descriptions of its high reactivity in the literature. Precise, directly comparable kinetic data is scarce.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative nucleophilic substitution reaction involving a related α-silyl halide: the synthesis of trimethylsilylmethyl azide from (chloromethyl)trimethylsilane and sodium azide. This procedure can be adapted for this compound, likely with shorter reaction times or lower temperatures due to the better leaving group ability of bromide compared to chloride.

Synthesis of Trimethylsilylmethyl Azide

Materials:

-

(Chloromethyl)trimethylsilane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (0.24 mol).

-

To the flask, add anhydrous dimethylformamide (sufficient volume to create a stirrable slurry).

-

Begin stirring the mixture and add (chloromethyl)trimethylsilane (0.20 mol) to the flask.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 44 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, trimethylsilylmethyl azide, can be isolated by distillation under reduced pressure. The reported boiling point is 43 °C at 43 mmHg.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.

Visualization of Reaction Workflow

The following diagram illustrates a typical experimental workflow for conducting and analyzing a nucleophilic substitution reaction with this compound.

spectroscopic data (NMR, IR, MS) of (Bromomethyl)trimethylsilane

An In-depth Technical Guide to the Spectroscopic Data of (Bromomethyl)trimethylsilane

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 18243-41-9), a versatile reagent in organic synthesis.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural formula of this compound is (CH₃)₃SiCH₂Br.[4] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.15 | Singlet | Si-(CH ₃)₃ |

| ~2.45 | Singlet | Br-CH ₂-Si |

Solvent: CDCl₃[5]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -2.0 | Si-(C H₃)₃ |

| ~ 15.0 | Br-C H₂-Si |

Solvent: CDCl₃[6]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (asymmetric in CH₃) |

| 2900 | Medium | C-H stretch (symmetric in CH₃) |

| 1412 | Medium | CH₃ bend (asymmetric) |

| 1252 | Strong | Si-CH₃ symmetric bend (umbrella mode) |

| 840 | Very Strong | Si-C stretch and CH₃ rock |

| 695 | Strong | C-Br stretch |

Sample Phase: Liquid Film[1]

Mass Spectrometry (MS) Data

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 151/153 | ~5 | [M-CH₃]⁺ (isotopic pair for Br) |

| 87/89 | ~10 | [CH₂Br]⁺ (isotopic pair for Br) |

| 73 | 100 | [(CH₃)₃Si]⁺ (Base Peak) |

| 45 | ~20 | [CH₃SiH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectra are acquired to determine the carbon-hydrogen framework of the molecule. For organosilicon compounds like this compound, specific acquisition parameters are optimized.[7][8]

-

Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard, although the signal from the compound itself can often be used for referencing. The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned to the frequencies of ¹H and ¹³C. The sample is equilibrated in the magnet for 10-15 minutes to ensure thermal stability.[9] The temperature is typically set to 298 K.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

A 90° pulse is calibrated, and a sufficient relaxation delay (e.g., 5 seconds) is used to ensure quantitative integration.

-

Typically, 8 to 16 scans are acquired for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

The spectral width is set to cover the range of carbon chemical shifts (e.g., -10 to 220 ppm).

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

-

Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal of carbons attached to protons and to determine the number of attached protons.[7]

-

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

-

Sample Preparation (Neat Liquid Film) : As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[10][11]

-

Alternative Method (ATR) : Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.[14] A single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition :

-

A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

The sample is placed in the beam path, and the spectrum is acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[15][16]

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS System Configuration :

-

Injector : The injector port temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).[17]

-

GC Column : A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program : The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up (e.g., at 10 °C/min) to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.[17]

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[17]

-

-

Mass Spectrometer Settings :

-

Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV is used.[17]

-

Mass Analyzer : A quadrupole analyzer scans a mass range appropriate for the compound (e.g., m/z 40-200).

-

Detector : An electron multiplier detector is used.

-

-

Data Acquisition and Analysis :

-

A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

-

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum is recorded. The fragmentation pattern is analyzed and can be compared to spectral libraries like NIST for confirmation.[17]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 18243-41-9 | TCI AMERICA [tcichemicals.com]

- 4. (溴甲基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(18243-41-9) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ursinus.edu [ursinus.edu]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. researching.cn [researching.cn]

- 15. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.8. Volatile Compounds [bio-protocol.org]

(Bromomethyl)trimethylsilane as a Source of Non-Stabilized Azomethine Ylides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (bromomethyl)trimethylsilane as a precursor for the generation of non-stabilized azomethine ylides and their subsequent application in [3+2] cycloaddition reactions. This powerful methodology offers an efficient route to construct polysubstituted pyrrolidines, which are key structural motifs in numerous natural products and pharmaceutically active compounds.

Introduction

Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to furnish five-membered nitrogen-containing heterocycles.[1] Non-stabilized azomethine ylides, lacking an electron-withdrawing group on the carbon backbone, are particularly reactive intermediates. A prominent and reliable method for the generation of these transient species involves the desilylation of α-silyl-substituted iminium ions, a strategy pioneered by Padwa and Vedejs.[2]

This compound serves as a convenient and commercially available starting material for the synthesis of the necessary N-((trimethylsilyl)methyl)amine precursors. These precursors are then converted into reactive azomethine ylides in situ, which can be trapped by a range of electron-deficient alkenes.

Generation of Non-Stabilized Azomethine Ylides

The overall strategy involves a two-step sequence starting from a primary amine and this compound (or its chloro-analogue, chloromethyltrimethylsilane).

Step 1: Synthesis of the Azomethine Ylide Precursor

The initial step is the N-alkylation of a primary amine with this compound to form the corresponding N-((trimethylsilyl)methyl)amine. To facilitate the in situ generation of the iminium ion in the subsequent step, the secondary amine is typically converted to an N-methoxymethyl derivative. A well-established precursor is N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine.[3]

Step 2: Generation and Trapping of the Azomethine Ylide

The generation of the non-stabilized azomethine ylide is achieved by reacting the precursor with a catalyst, which facilitates the formation of an intermediate iminium ion. Subsequent desilylation of this iminium ion generates the transient azomethine ylide. This highly reactive species is then trapped in situ by a suitable dipolarophile, typically an electron-deficient alkene, to yield the desired pyrrolidine derivative through a [3+2] cycloaddition reaction.[3][4]

Two common classes of catalysts are employed for this transformation:

-

Acid Catalysis: Trifluoroacetic acid (TFA) is a widely used catalyst for this purpose.[1][4]

-

Fluoride Catalysis: Fluoride sources, such as lithium fluoride (LiF), are also effective in promoting the desilylation step.[5]

The general workflow for this process is depicted below:

Caption: General workflow for pyrrolidine synthesis.

Quantitative Data

The [3+2] cycloaddition of non-stabilized azomethine ylides generated from N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine with various electron-deficient alkenes has been reported to proceed in good to excellent yields. The following tables summarize representative quantitative data for these reactions.

Table 1: TFA-Catalyzed [3+2] Cycloaddition Reactions [4][6]

| Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| N-Methylmaleimide | 2-Methyl-4-benzyl-1,3,3a,4,6a-hexahydro-pyrrolo[3,4-c]pyrrole-1,3-dione | 83 | - |

| Ethyl acrylate | Ethyl 1-benzylpyrrolidine-3-carboxylate | 87 | - |

| (E)-2-Nitrostyrene | 1-Benzyl-3-nitro-4-phenylpyrrolidine | 77 | - |

| (E)-Crotononitrile | 1-Benzyl-4-methylpyrrolidine-3-carbonitrile | 59 | - |

| Ethyl methacrylate | Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | 63 | - |

| 2-Benzothiazolamine derivatives | 1,3,5-Trisubstituted imidazolidines | up to 98 | - |

Table 2: Fluoride-Catalyzed [3+2] Cycloaddition Reactions [5]

| Dipolarophile | Product | Yield (%) |

| N-Phenylmaleimide | 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | 91 |

| Dimethyl fumarate | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | 85 |

| Dimethyl maleate | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | 82 |

| Methyl acrylate | Methyl 1-benzylpyrrolidine-3-carboxylate | 78 |

| Acrylonitrile | 1-Benzylpyrrolidine-3-carbonitrile | 75 |

Experimental Protocols

Synthesis of N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

This protocol is adapted from a procedure published in Organic Syntheses.

Procedure:

-

Synthesis of N-Benzyl-N-((trimethylsilyl)methyl)amine: A mixture of benzylamine (3 equivalents) and chloromethyltrimethylsilane (1 equivalent) is heated at 200 °C for 2.5 hours. After cooling, the resulting salt is hydrolyzed with 0.1 N sodium hydroxide solution and extracted with diethyl ether. The organic layer is dried over magnesium sulfate, concentrated under reduced pressure, and the residue is distilled to afford N-benzyl-N-((trimethylsilyl)methyl)amine.

-

Synthesis of N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine: To a cooled (0 °C) 37% aqueous formaldehyde solution (1.4 equivalents) is added dropwise N-benzyl-N-((trimethylsilyl)methyl)amine (1 equivalent). After stirring for 10 minutes, methanol (2.9 equivalents) is added, followed by potassium carbonate to absorb the aqueous phase. The mixture is stirred, and the organic phase is decanted. After further treatment with potassium carbonate and drying, the product is isolated by distillation under reduced pressure.

General Procedure for TFA-Catalyzed [3+2] Cycloaddition

Procedure: [4]

To a solution of the dipolarophile (1.0 equivalent) and N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (1.2 equivalents) in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂) at room temperature is added trifluoroacetic acid (0.1 equivalents). The reaction mixture is stirred for the appropriate time (typically 1-12 hours) until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.

General Procedure for LiF-Catalyzed [3+2] Cycloaddition

Procedure: [5]

To a solution of the dipolarophile (1.0 equivalent) and N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (1.0 equivalent) in anhydrous acetonitrile is added lithium fluoride (1.5 equivalents). The reaction mixture is sonicated for 3 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are dried, concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pyrrolidine cycloadduct.

Signaling Pathways and Logical Relationships

The generation of the non-stabilized azomethine ylide from N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine can be visualized as a step-wise process, particularly under acid catalysis.

Caption: Reaction pathway for pyrrolidine synthesis.

Conclusion

The use of this compound as a starting material provides a practical and efficient entry point for the generation of non-stabilized azomethine ylides. The subsequent [3+2] cycloaddition reactions of these ylides with a wide range of electron-deficient alkenes offer a powerful tool for the synthesis of complex polysubstituted pyrrolidines. The mild reaction conditions, good to excellent yields, and high stereoselectivity make this methodology highly attractive for applications in organic synthesis, medicinal chemistry, and drug discovery. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides. 7. Stereoselective Synthesis of Epibatidine and Analogues(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vapourtec.com [vapourtec.com]

(Bromomethyl)trimethylsilane: A Comprehensive Guide for Organic Synthesis

(Bromomethyl)trimethylsilane is a versatile and valuable reagent in modern organic synthesis, offering a robust platform for the introduction of the trimethylsilylmethyl group. This functionality serves as a cornerstone for a variety of powerful transformations, including the renowned Peterson olefination for the stereoselective synthesis of alkenes and the generation of non-stabilized azomethine ylides for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth overview of the applications of this compound, focusing on key reaction classes, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic endeavors.

Peterson Olefination: A Gateway to Alkenes

The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The reaction proceeds via the addition of an α-silyl carbanion, typically generated in situ from this compound, to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding alkene with stereochemical control.

The key reactive species, (trimethylsilyl)methyllithium, is readily prepared by treating this compound with a strong base such as n-butyllithium in an ethereal solvent like diethyl ether or tetrahydrofuran. This organolithium reagent then adds to the carbonyl compound to form the β-hydroxysilane.

A significant advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the elimination conditions.[1][2] Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination. This allows for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediates.[1][3]

Quantitative Data for Peterson Olefination

The Peterson olefination is applicable to a wide range of aldehydes and ketones, affording the corresponding terminal alkenes in good to excellent yields.

| Carbonyl Substrate | Product | Yield (%) |

| Cyclohexanone | Methylenecyclohexane | 92 |

| 2-Adamantanone | 2-Methyleneadamantane | 88 |

| Benzophenone | 1,1-Diphenylethene | 95 |

| Acetophenone | 1-Phenyl-1-ethene | 85 |

| Benzaldehyde | Styrene | 90 |

| Decanal | 1-Undecene | 82 |

Table 1: Representative yields for the Peterson olefination of various carbonyl compounds with (trimethylsilyl)methyllithium generated from this compound.

Experimental Protocol: Synthesis of Methylenecyclohexane

To a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere at -78 °C is added n-butyllithium (1.0 eq) dropwise. The resulting solution is stirred at this temperature for 1 hour to ensure the complete formation of (trimethylsilyl)methyllithium. A solution of cyclohexanone (1.0 eq) in anhydrous Et₂O is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methylenecyclohexane.

Spectroscopic Data for Methylenecyclohexane:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.65 (s, 2H), 2.25-2.15 (m, 4H), 1.65-1.50 (m, 6H) ppm.[4]

-

¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 106.5, 36.5, 28.6, 26.5 ppm.[4]

Generation of Azomethine Ylides for [3+2] Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of reagents that generate non-stabilized azomethine ylides. A prominent example is the preparation of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. This compound, upon treatment with a catalytic amount of acid (e.g., trifluoroacetic acid) or a fluoride source, generates a reactive azomethine ylide in situ.[3][5] This 1,3-dipole readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, particularly electron-deficient alkenes and alkynes, to afford highly substituted pyrrolidines and other nitrogen-containing heterocycles.[3][6] This methodology is particularly powerful for the construction of complex molecular architectures found in natural products and pharmaceuticals.

Quantitative Data for [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides generated from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine proceeds with high efficiency and stereoselectivity with a range of electron-deficient dipolarophiles.

| Dipolarophile | Product | Yield (%) |

| N-Phenylmaleimide | 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | 72-75 |

| Dimethyl fumarate | Dimethyl 1-benzyl-trans-3,4-pyrrolidinedicarboxylate | 85 |

| Dimethyl maleate | Dimethyl 1-benzyl-cis-3,4-pyrrolidinedicarboxylate | 82 |

| Acrylonitrile | 1-Benzyl-3-cyanopyrrolidine | 78 |

| Methyl acrylate | Methyl 1-benzylpyrrolidine-3-carboxylate | 88 |

Table 2: Representative yields for the [3+2] cycloaddition of the azomethine ylide derived from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine.[5]

Experimental Protocol: Synthesis of N-Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine

N-Benzylamine is reacted with (chloromethyl)trimethylsilane (a close analog of bromomethyltrimethylsilane, which can also be used) to afford N-benzyl-N-(trimethylsilyl)methylamine.[7][8] A mixture of this amine, formaldehyde, and methanol is then stirred, followed by the addition of potassium carbonate.[9] After workup and purification, N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine is obtained as a colorless oil.[7][9]

Experimental Protocol: [3+2] Cycloaddition with N-Phenylmaleimide

To a solution of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq) and N-phenylmaleimide (1.0 eq) in anhydrous acetonitrile is added a catalytic amount of trifluoroacetic acid. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding pyrrolidine cycloadduct.[5]

Spectroscopic Data for 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 10H), 4.65 (s, 2H), 3.80-3.70 (m, 2H), 3.40-3.30 (m, 2H), 3.00-2.90 (m, 2H) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.8, 137.5, 132.0, 129.1, 128.8, 128.6, 127.8, 126.5, 60.1, 58.2, 45.3 ppm.

Other Synthetic Applications

Beyond these two major applications, this compound serves as a versatile building block for the introduction of the trimethylsilylmethyl group in various other contexts. It can be used for the protection of alcohols and other functional groups, and the resulting silylmethyl ethers exhibit distinct stability profiles compared to other silyl ethers. The trimethylsilylmethyl group can also be further functionalized, expanding its synthetic utility.

Safety and Handling

This compound is a flammable liquid and a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reagent is sensitive to moisture and should be stored under an inert atmosphere.

References

- 1. Peterson olefination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 4. Alkene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Stability and Storage of (Bromomethyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)trimethylsilane [(CH3)3SiCH2Br], a versatile reagent in organic synthesis, demands careful handling and storage due to its inherent instability and reactivity. This technical guide provides an in-depth overview of its stability profile, recommended storage conditions, and experimental protocols for its analysis, ensuring its effective and safe use in research and development.

Core Stability Characteristics

This compound is a flammable liquid that is highly sensitive to moisture.[1][2][3] Its primary degradation pathway involves hydrolysis, which occurs rapidly upon contact with water, leading to the formation of (hydroxymethyl)trimethylsilane and hydrogen bromide. This reaction is often vigorous and can release toxic and corrosive fumes. The compound is also incompatible with strong oxidizing agents, acids, and alcohols.[4]

Moisture Sensitivity

The silicon-carbon bond in this compound is susceptible to cleavage by nucleophiles, and the presence of the bromine atom further activates the molecule. The primary cause of degradation is reaction with water, which can be present in the atmosphere or as residual moisture in solvents and on glassware.[1] Therefore, maintaining anhydrous conditions is paramount for its preservation.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is not extensively available in the reviewed literature, analogous organosilicon compounds are known to undergo thermal degradation at elevated temperatures.[5][6][7] It is crucial to store the compound away from heat sources to prevent accelerated decomposition.[1][2]

Quantitative Stability Data

Quantitative kinetic data for the decomposition of this compound is not readily found in publicly available literature. However, the hydrolysis rates of analogous trialkoxysilanes can provide an estimation of its reactivity. The hydrolysis of these compounds generally follows pseudo-first-order kinetics when water is in excess.[1]

Table 1: Factors Influencing the Stability of this compound

| Parameter | Influence on Stability | Recommended Practices |

| Moisture/Water | Highly reactive; undergoes rapid hydrolysis.[1] | Store under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and techniques.[1] |

| Temperature | Elevated temperatures can accelerate decomposition. | Store in a cool, dry place, away from direct heat and sunlight.[1][5] Recommended storage temperatures are typically at room temperature or below.[8][9] |

| Light | While not explicitly stated for this compound, light can promote degradation in some organosilanes. | Store in an opaque or amber-colored bottle to minimize light exposure. |

| Air/Oxygen | Stable in the absence of moisture. | Store under an inert atmosphere to displace moist air.[1] |

| pH | Susceptible to both acid and base-catalyzed hydrolysis. | Avoid contact with acidic and basic substances. |

Table 2: Incompatible Materials

| Material Class | Examples | Reason for Incompatibility |

| Water | H₂O | Rapid and violent hydrolysis.[1] |

| Acids | Hydrochloric acid, Sulfuric acid | Catalyzes hydrolysis and other decomposition reactions.[4] |

| Alcohols | Methanol, Ethanol | Reacts to form alkoxysilanes.[4] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous or explosive reactions.[4] |

Recommended Storage and Handling Conditions

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

-

Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as nitrogen or argon to prevent contact with atmospheric moisture.[1]

-

Sealed Containers: Use tightly sealed containers made of a non-reactive material (e.g., glass with a secure cap and liner).[1][10]

-

Cool and Dry Environment: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][5]

-

Avoid Incompatibilities: Keep segregated from incompatible materials as listed in Table 2.[4]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not standardized. However, based on methodologies used for analogous organosilanes, the following protocols can be adapted.

Protocol 1: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the real-time monitoring of the degradation of this compound in the presence of water.

Objective: To quantify the rate of hydrolysis of this compound.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Deuterated water (D₂O)

-

NMR tubes with septa

-

Gas-tight syringe

Procedure:

-

Prepare a stock solution of this compound in the anhydrous deuterated solvent of a known concentration.

-

Transfer a precise volume of the stock solution into an NMR tube under an inert atmosphere.

-

Acquire a baseline ¹H NMR spectrum of the pure compound.

-

Using a gas-tight syringe, inject a known, substoichiometric amount of D₂O into the NMR tube.

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the protons of the -CH₂Br group of this compound and the appearance of new signals corresponding to the hydrolysis product, (hydroxymethyl)trimethylsilane.

-

The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying the volatile degradation products of this compound.

Objective: To identify and quantify the products of hydrolysis or thermal degradation.

Materials:

-

This compound

-

Anhydrous solvent (e.g., hexane or dichloromethane)

-

Water or a controlled temperature oven for degradation studies

-

GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation for Hydrolysis Study: a. Prepare a solution of this compound in an anhydrous solvent. b. Add a controlled amount of water and allow the reaction to proceed for a specific time. c. Quench the reaction by removing any remaining water with a drying agent (e.g., anhydrous sodium sulfate).

-

Sample Preparation for Thermal Degradation Study: a. Place a known amount of this compound in a sealed vial under an inert atmosphere. b. Heat the vial in an oven at a specific temperature for a defined period. c. Allow the vial to cool and dissolve the contents in an appropriate anhydrous solvent.

-

GC-MS Analysis: a. Inject a sample of the prepared solution into the GC-MS. b. Develop a suitable temperature program to separate the components. c. Identify the degradation products by comparing their mass spectra with spectral libraries. d. Quantify the degradation products using an internal or external standard method.

Visualizing Stability and Degradation

The following diagrams illustrate key aspects of the stability and handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 18243-41-9 [sigmaaldrich.com]

- 4. amherst.edu [amherst.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(18243-41-9) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

(Bromomethyl)trimethylsilane: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of (Bromomethyl)trimethylsilane, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core properties, key applications with detailed experimental protocols, and reaction mechanisms.

Core Compound Data

This compound, a valuable synthetic building block, is a colorless liquid at room temperature. Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 18243-41-9 | [1][2] |

| Molecular Formula | C4H11BrSi | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][2] |

Key Applications in Organic Synthesis

This compound is primarily utilized in two significant areas of organic synthesis: the Peterson olefination for the formation of alkenes and as a protecting group for alcohols.

| Application | Description |

| Peterson Olefination | A reaction that synthesizes alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones). It is considered a silicon-based alternative to the Wittig reaction.[3][4][5] |

| Alcohol Protection | Used to introduce a trimethylsilylmethyl protecting group to alcohols, forming a silyl ether. This masks the reactivity of the hydroxyl group during subsequent synthetic steps.[6][7] |

Experimental Protocols

Peterson Olefination

The Peterson olefination allows for the synthesis of alkenes. The intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions provides stereochemical control over the resulting alkene.[8][9]

Detailed Experimental Protocol:

-

Step 1: Generation of the α-silyl carbanion. this compound is reacted with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the (trimethylsilyl)methyllithium reagent in situ.

-

Step 2: Reaction with a carbonyl compound. The desired ketone or aldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the solution of the α-silyl carbanion at -78 °C. The reaction mixture is stirred for a specified time (typically 1-2 hours) to form the β-hydroxysilane intermediate.

-

Step 3: Work-up and isolation of the β-hydroxysilane (optional). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude β-hydroxysilane can then be purified by column chromatography.

-

Step 4: Elimination to form the alkene.

-

Acid-catalyzed elimination (anti-elimination): The purified β-hydroxysilane is dissolved in a suitable solvent and treated with an acid, such as sulfuric acid or p-toluenesulfonic acid, to yield the alkene.[3]

-

Base-catalyzed elimination (syn-elimination): The purified β-hydroxysilane is treated with a base, such as potassium hydride in THF, to induce elimination and form the corresponding alkene.[3]

-

Protection of Alcohols

This compound can be used to protect hydroxyl groups by forming silyl ethers. This reaction is analogous to the widely used protection with other chlorotrialkylsilanes.[10][11]

General Experimental Protocol:

-

Step 1: Reaction setup. To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is added a base (e.g., triethylamine or imidazole, 1.1-1.5 equivalents).

-

Step 2: Addition of the silylating agent. this compound (1.1-1.2 equivalents) is added dropwise to the mixture at room temperature.

-

Step 3: Reaction monitoring and work-up. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford the pure silyl ether.

-

Step 5: Deprotection. The trimethylsilylmethyl ether can be cleaved to regenerate the alcohol using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions.[12]

Reaction Workflows and Mechanisms

Caption: General workflow for the Peterson Olefination.

Caption: Workflow for alcohol protection and deprotection.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Peterson Olefination | NROChemistry [nrochemistry.com]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis of Organosilanes, Silyl Ethers, and Silanols [ouci.dntb.gov.ua]

- 7. iris.unito.it [iris.unito.it]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Peterson olefination - Wikipedia [en.wikipedia.org]

- 10. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 11. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Reactivity of (Bromomethyl)trimethylsilane

Introduction

This compound (BTMS) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group.[1] Its reactivity is governed by the interplay of the carbon-bromine and carbon-silicon bonds, making it a subject of significant interest for theoretical and computational studies. This guide provides an in-depth analysis of the core principles governing BTMS reactivity, drawing upon theoretical studies of analogous organosilicon compounds to elucidate its reaction mechanisms, kinetics, and thermodynamics.

The presence of the silicon atom significantly influences the reactivity of the adjacent carbon center. Theoretical studies on related organosilicon compounds provide a framework for understanding these effects, which are critical for predicting reaction outcomes and designing novel synthetic methodologies. This document synthesizes findings from computational analyses, including Density Functional Theory (DFT) calculations, to offer a comprehensive overview for researchers in organic chemistry and drug development.

Core Reactivity: Nucleophilic Substitution and Elimination Reactions

The primary modes of reactivity for this compound involve nucleophilic substitution and elimination pathways. The presence of the bulky and electropositive trimethylsilyl group plays a crucial role in dictating the preferred reaction mechanism.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions.[2] In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group.[3][4] The general mechanism is a concerted process where the nucleophile forms a new bond to the carbon as the carbon-bromine bond is broken.[5]

Theoretical studies on similar alkyl halides highlight the importance of the transition state geometry and energy.[6] For BTMS, the bulky trimethylsilyl group can sterically hinder the backside attack required for an SN2 mechanism, yet the electron-donating nature of the silyl group can stabilize the transition state. Computational models, such as those employing DFT methods, are crucial for accurately predicting the activation barriers and reaction rates.[6]

Key Factors Influencing SN2 Reactivity:

-

Nucleophile Strength: Stronger nucleophiles will favor the SN2 pathway.[7]

-

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.

-

Leaving Group Ability: The bromide ion is a good leaving group, facilitating the substitution.[4]

The general workflow for a theoretical investigation of an SN2 reaction involving a silyl-substituted compound is outlined below.

Caption: Computational workflow for SN2 reaction analysis.

Elimination Reactions

While less common for primary halides like BTMS, elimination reactions (E2) can occur, particularly in the presence of a strong, sterically hindered base. In a theoretical E2 mechanism for a related compound, the reaction proceeds in a concerted fashion where the base removes a proton from the carbon adjacent to the leaving group, the C-C bond forms a double bond, and the leaving group departs.[8][9]

For this compound, an E2 reaction is less likely due to the absence of a beta-hydrogen on the silicon atom. However, related elimination reactions involving the silyl group itself have been studied. For example, theoretical studies on the elimination of trimethylsilyl bromide from 2-(trimethylsilyloxy)-3-bromo-3-methyl-isoxazolidines show a two-step mechanism involving an intermediate.[8] This proceeds via an initial rupture of the C-Br bond, followed by the formation of a double bond and subsequent formation of the Si-Br bond as the Si-O bond breaks.[8]

The signaling pathway for a generalized E2 reaction is depicted below.

Caption: Generalized pathway for an E2 elimination reaction.

Quantitative Data from Theoretical Studies of Analogous Systems

| Reaction Type | Substrate | Attacking Species | Activation Energy (kJ/mol) | Si-H Bond Dissociation Enthalpy (kJ/mol) | Computational Method | Reference |

| H-abstraction | Methylsilane | Br | 19.7 ± 0.5 | 388 ± 5 | MP4/6-31G//HF/6-31G | [10] |

| H-abstraction | Dimethylsilane | Br | 21.6 ± 0.7 | 392 ± 5 | MP4/6-31G//HF/6-31G | [10] |

| H-abstraction | Trimethylsilane | H | - | 94.7 (kcal/mol) | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ | [11] |

| H-abstraction | Dimethylsilane | H | 4.3 (kcal/mol) | - | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ | [11] |

| H-abstraction | Dimethylsilane | CH₃ | 10.0 (kcal/mol) | - | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ | [11] |

| Carbene Formation | (Bromodifluoromethyl)trimethylsilane + HMPA | - | 18.41 (kcal/mol) (Lattice Energy) | - | DFT | [12] |

Note: The data presented is for analogous compounds and reactions, providing an estimate of the energetic landscape for reactions involving this compound.

Experimental and Computational Protocols

The theoretical study of organosilicon reactivity relies on a variety of computational chemistry techniques. The following provides an overview of a typical protocol.

Computational Methodology

A common approach involves the use of Density Functional Theory (DFT) due to its balance of accuracy and computational cost.

-

Geometry Optimization: The initial step is to find the minimum energy structures of the reactants, products, and any intermediates or transition states. This is typically performed using a DFT functional such as B3LYP or M06-2X.[6][8]

-

Basis Set Selection: A suitable basis set is chosen to describe the electronic distribution of the atoms. For organosilicon compounds containing bromine, a basis set that includes polarization and diffuse functions, such as 6-31+G(d), is often employed.[8] For heavier elements like iodine, a larger basis set like 6-311G* may be used.[6]

-

Frequency Calculations: To confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency), vibrational frequency calculations are performed. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Transition State Search: Locating the transition state is a critical step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm are used.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactants and products, an IRC calculation is performed.[13] This traces the reaction path downhill from the transition state to the reactant and product wells on the potential energy surface.

-

Solvation Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied.[6][8]

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set, such as Coupled Cluster theory (e.g., CCSD(T)).[14]

Example of a Logical Relationship in Reactivity Analysis

The interplay between steric and electronic effects determines the favored reaction pathway. The following diagram illustrates this decision-making process for a reaction involving this compound.

Caption: Logical flow for predicting BTMS reactivity.

Conclusion

The theoretical study of this compound reactivity, informed by computational analyses of analogous systems, reveals a preference for nucleophilic substitution reactions under most conditions. The silicon atom exerts a significant electronic and steric influence, which can be precisely modeled using modern computational techniques like DFT. By understanding the underlying principles of its reactivity, researchers can better utilize BTMS in the synthesis of complex molecules and for the development of novel pharmaceuticals. The protocols and data presented in this guide serve as a foundational resource for further theoretical and experimental investigations into the rich chemistry of this important organosilicon reagent.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 18243-41-9 [smolecule.com]

- 3. futurelearn.com [futurelearn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic studies and ab initio investigations of the reactions of atomic bromine with methylsilane and dimethylsilane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. s3.smu.edu [s3.smu.edu]

- 14. researchgate.net [researchgate.net]

The Genesis of a Versatile Reagent: A Technical History of (Bromomethyl)trimethylsilane

(Bromomethyl)trimethylsilane , a cornerstone reagent in modern organic and organometallic chemistry, has a rich history rooted in the burgeoning field of organosilicon chemistry in the mid-20th century. Its journey from a novel synthetic target to an indispensable tool for researchers highlights the rapid advancements in the understanding and application of silicon-containing compounds. This technical guide delves into the discovery, historical development, and key synthetic methodologies of this compound, providing an in-depth resource for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single landmark publication but is understood to have emerged from the broader exploration of α-haloalkylsilanes. The foundational work on organosilicon compounds by pioneers such as Frederic Kipping in the early 1900s laid the groundwork for the synthesis of a vast array of silicon-containing molecules. By the 1940s and 1950s, the development of direct processes for methylchlorosilane production, notably by Eugene G. Rochow, made precursors like tetramethylsilane more accessible, paving the way for further functionalization.

The most probable route to the initial preparation of this compound was through the free-radical bromination of tetramethylsilane . This method, analogous to the well-established halogenation of alkanes, involves the reaction of tetramethylsilane with bromine under ultraviolet (UV) irradiation. The UV light initiates the homolytic cleavage of the bromine molecule, generating bromine radicals which then abstract a hydrogen atom from a methyl group of tetramethylsilane to form a trimethylsilylmethyl radical. This radical subsequently reacts with another bromine molecule to yield the desired product and a new bromine radical, thus propagating the chain reaction.

Key Synthetic Developments

Over the years, several synthetic routes to this compound have been developed, each with its own advantages and applications. These methods can be broadly categorized into halogenation of a methyl group on a silicon center and introduction of a trimethylsilyl group to a brominated methane derivative.

Free-Radical Halogenation of Tetramethylsilane

This classical method remains a viable route for the synthesis of this compound. The reaction is typically carried out by treating tetramethylsilane with bromine in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN).

Experimental Protocol: Photobromination of Tetramethylsilane

-

Reagents: Tetramethylsilane, Bromine, inert solvent (e.g., carbon tetrachloride - Caution: toxic and carcinogenic).

-

Apparatus: A reaction vessel equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a UV lamp. The apparatus should be protected from moisture.

-

Procedure: A solution of tetramethylsilane in an inert solvent is placed in the reaction vessel. The solution is heated to reflux, and bromine is added dropwise while the mixture is irradiated with a UV lamp. The progress of the reaction can be monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is cooled, and excess bromine is quenched (e.g., with a solution of sodium thiosulfate). The product is then isolated and purified by fractional distillation.

Halogen Exchange Reactions

Another common approach involves the synthesis of this compound from its chloro-analogue, (Chloromethyl)trimethylsilane. This can be achieved through a Finkelstein-type reaction, where the chloro-derivative is treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone or acetonitrile.

Experimental Protocol: Halogen Exchange from (Chloromethyl)trimethylsilane

-

Reagents: (Chloromethyl)trimethylsilane, Sodium bromide, Acetone (anhydrous).

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure: (Chloromethyl)trimethylsilane and a molar excess of anhydrous sodium bromide are dissolved in dry acetone. The mixture is heated at reflux with stirring for several hours. The reaction progress can be monitored by gas chromatography. After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The acetone is then removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₁₁BrSi |

| Molecular Weight | 167.12 g/mol |

| Boiling Point | 114-115 °C |

| Density | 1.154 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.446 |

| CAS Number | 18243-41-9 |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Evolution of Applications

Initially, this compound and its analogues were primarily of academic interest, serving as substrates for studying reaction mechanisms and the properties of the silicon-carbon bond. However, its utility as a synthetic building block was quickly recognized. The presence of both a reactive carbon-bromine bond and a stabilizing trimethylsilyl group makes it a versatile reagent.